Cas no 113267-96-2 (Methanesulfonamide,N-(4-fluorophenyl)-N-[1-(3-pyridinyl)ethyl]-)
113267-96-2 structure
Product Name:Methanesulfonamide,N-(4-fluorophenyl)-N-[1-(3-pyridinyl)ethyl]-
CAS No:113267-96-2
MF:C14H15FN2O2S
MW:294.344505548477
CID:153333
PubChem ID:163901
Update Time:2025-04-19
Methanesulfonamide,N-(4-fluorophenyl)-N-[1-(3-pyridinyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonamide,N-(4-fluorophenyl)-N-[1-(3-pyridinyl)ethyl]-
- N-(4-Fluorophenyl)-N-[1-(pyridin-3-yl)ethyl]methanesulfonamide
- SCHEMBL10560265
- Methanesulfonamide, N-(4-fluorophenyl)-N-[1-(3-pyridinyl)ethyl]-
- Methanesulfonamide, N-(4-fluorophenyl)-N-(1-(3-pyridinyl)ethyl)-
- N-(4-Fluorophenyl)-N-(1-(3-pyridinyl)ethyl)methanesulfonamide
- DTXSID20921021
- 113267-96-2
- YCUSIGUTUZFAHW-UHFFFAOYSA-N
-
- Inchi: 1S/C14H15FN2O2S/c1-11(12-4-3-9-16-10-12)17(20(2,18)19)14-7-5-13(15)6-8-14/h3-11H,1-2H3
- InChI Key: YCUSIGUTUZFAHW-UHFFFAOYSA-N
- SMILES: S(C)(N(C1C=CC(=CC=1)F)C(C)C1C=NC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 294.08395
- Monoisotopic Mass: 294.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.314
- Boiling Point: 445.2°Cat760mmHg
- Flash Point: 223.1°C
- Refractive Index: 1.593
- PSA: 50.27
Methanesulfonamide,N-(4-fluorophenyl)-N-[1-(3-pyridinyl)ethyl]- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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